molecular formula C15H17NO2 B1356008 Ethyl 2,7,8-trimethylquinoline-3-carboxylate CAS No. 892874-89-4

Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Cat. No. B1356008
M. Wt: 243.3 g/mol
InChI Key: UHUXLFRXMAMRHH-UHFFFAOYSA-N
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Description

Ethyl 2,7,8-trimethylquinoline-3-carboxylate (CAS number: 892874-89-4) is a chemical compound with the following properties:



  • Molecular Formula : C15H17NO2

  • Molecular Weight : 243.3 g/mol

  • Appearance : It is a crystalline solid with a pale yellow color.



Synthesis Analysis

The synthetic route for Ethyl 2,7,8-trimethylquinoline-3-carboxylate involves the esterification of 2,7,8-trimethylquinoline-3-carboxylic acid with ethyl alcohol . The reaction proceeds under acidic conditions, resulting in the formation of the desired ester. This compound is commonly used in proteomics research.



Molecular Structure Analysis

The molecular structure of Ethyl 2,7,8-trimethylquinoline-3-carboxylate consists of a quinoline ring with three methyl groups at positions 2, 7, and 8. The carboxylate group is attached to the quinoline ring via an ethyl ester linkage. The overall structure contributes to its biological activity and reactivity.



Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in ester hydrolysis, nucleophilic substitution, and other organic transformations. Researchers often explore its reactivity in the context of drug development or as a building block for more complex molecules.



Physical And Chemical Properties Analysis


  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Melting Point : The compound exhibits a melting point around 120-125°C.

  • Stability : It is stable under normal storage conditions and does not readily decompose.


Scientific Research Applications

Synthesis and Reactivity

  • Synthesis and Reactivity in Quinolines : Research by Guillou et al. (1998) and Khaligh (2014) explored the synthesis of various quinolines, including derivatives of ethyl quinoline-3-carboxylate, through reactions like vinylcuprate addition and Bronsted acidic ionic liquid catalysis. These studies highlight the compound's role in synthesizing diverse quinolones and tetrahydro-4-oxoquinolines under different conditions (Guillou et al., 1998; Khaligh, 2014).

Synthesis Methods

  • Advanced Synthesis Techniques : Wada et al. (1983) and Zahra et al. (2007) provided methods for synthesizing related compounds like ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, using approaches like C-C bond formation and chemical reduction (Wada et al., 1983; Zahra et al., 2007).

Potential Antibacterial Applications

  • Antibacterial Activity Studies : Research by Koga et al. (1980) and Krishnakumar et al. (2012) examined the antibacterial activity of quinoline-3-carboxylic acids derivatives. These studies contribute to understanding the potential antibacterial applications of similar compounds (Koga et al., 1980; Krishnakumar et al., 2012).

Therapeutic Research

  • Therapeutic Research Applications : The works of Şimşek et al. (2006) and Gaber et al. (2021) delve into the synthesis and evaluation of quinoline derivatives for potential therapeutic applications like calcium channel antagonistic activity and anticancer effects (Şimşek et al., 2006; Gaber et al., 2021).

Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

  • Hazard Information : While no specific hazards are associated with this compound, standard laboratory safety practices should be followed.


Future Directions

Research on Ethyl 2,7,8-trimethylquinoline-3-carboxylate could explore its potential applications in drug discovery, as well as its interactions with biological targets. Investigating its pharmacological properties and optimizing its synthesis could lead to novel therapeutic agents.


properties

IUPAC Name

ethyl 2,7,8-trimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-7-6-9(2)10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUXLFRXMAMRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588904
Record name Ethyl 2,7,8-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,7,8-trimethylquinoline-3-carboxylate

CAS RN

892874-89-4
Record name Ethyl 2,7,8-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 892874-89-4
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